Methyl 2-acetyl-3-(dimethylamino)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

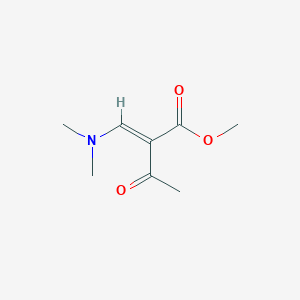

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)7(5-9(2)3)8(11)12-4/h5H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFZLULJSPXVDO-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\N(C)C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51559-52-5 | |

| Record name | Butanoic acid, 2-[(dimethylamino)methylene]-3-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-acetyl-3-(dimethylamino)acrylate" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl 2-acetyl-3-(dimethylamino)acrylate, a versatile organic compound with applications in chemical synthesis. Due to the limited availability of in-depth technical data for the methyl ester, this guide also incorporates information from its closely related and more extensively studied ethyl analog, Ethyl 2-acetyl-3-(dimethylamino)acrylate, to provide a broader context for its properties and potential applications.

Chemical Identity

The fundamental identification of this compound is established by its IUPAC name and CAS number, which are crucial for accurate documentation and procurement in a research and development setting.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its ethyl analog for comparative analysis. These parameters are essential for designing experimental conditions, including solvent selection and reaction temperature.

| Property | This compound | Ethyl 2-acetyl-3-(dimethylamino)acrylate |

| Molecular Formula | C₈H₁₃NO₃ | C₉H₁₅NO₃ |

| Molecular Weight | 171.19 g/mol | 185.22 g/mol |

| Appearance | Not specified in available literature | Liquid |

| Melting Point | Not specified in available literature | 41-44 °C |

| Boiling Point | Not specified in available literature | 128 °C at 0.2 mmHg |

| Density | Not specified in available literature | 1.038 ± 0.06 g/cm³ (Predicted) |

Data for the ethyl analog is provided for illustrative purposes due to the scarcity of published data for the methyl ester.

Synthesis and Experimental Protocols

General Synthesis Workflow:

The synthesis of enamine derivatives such as Methyl or Ethyl 2-acetyl-3-(dimethylamino)acrylate typically proceeds via the condensation of a β-ketoester with a dimethylformamide acetal.

General Synthesis Workflow Diagram

Illustrative Experimental Protocol (Adapted from the synthesis of the ethyl analog):

Objective: To synthesize this compound.

Materials:

-

Methyl acetoacetate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous toluene (or another suitable inert solvent)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a solution of methyl acetoacetate (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the methyl ester.

Chemical Reactivity and Applications

Compounds of this class are versatile intermediates in organic synthesis. The presence of both an α,β-unsaturated carbonyl system and an enamine moiety allows them to participate in a variety of chemical transformations. They can act as Michael acceptors and are valuable precursors for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature describing the involvement of this compound in any specific biological signaling pathways. While related α,β-unsaturated carbonyl compounds can exhibit biological activity, dedicated studies on this particular molecule are lacking. Researchers investigating the bioactivity of this compound would be breaking new ground.

Conclusion

This compound is a chemical intermediate with potential for broader application in synthetic chemistry. While detailed experimental data and biological studies are scarce, its structural similarity to the better-characterized ethyl analog suggests it is a versatile building block. This guide provides the foundational information necessary for researchers to begin exploring the synthesis and utility of this compound. Further research is warranted to fully elucidate its chemical reactivity, physical properties, and potential biological significance.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of Methyl 2-acetyl-3-(dimethylamino)acrylate (CAS No: 203186-56-5), a versatile building block in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

This compound is a functionalized enaminone, a class of compounds recognized for their utility as intermediates in the synthesis of various heterocyclic systems. Its "push-pull" electronic nature, arising from the electron-donating dimethylamino group and the electron-withdrawing acetyl and methyl acrylate moieties, dictates its chemical behavior and reactivity.[1]

A summary of its key physicochemical properties is presented below. It is important to note that while some data for this specific compound is available, other properties like melting and boiling points are not readily found in published literature. For comparative purposes, data for the closely related ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS: 51145-57-4) is included and marked accordingly.

| Property | Value | Source |

| IUPAC Name | methyl (2E)-2-acetyl-3-(dimethylamino)prop-2-enoate | N/A |

| CAS Number | 203186-56-5 | [1] |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | White solid (based on related compounds) | [2] |

| Melting Point | 41-44 °C (for ethyl ester analog) | [3] |

| Boiling Point | 128 °C at 0.2 mmHg (for ethyl ester analog) | [3] |

| Solubility | Soluble in most organic solvents. | [4] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public spectral databases. However, based on its chemical structure, the following spectral characteristics are anticipated:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the N-dimethyl protons (two singlets or a single broad singlet), the acetyl methyl protons (singlet), the methoxy protons of the ester (singlet), and the vinylic proton (singlet). |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and ester groups, the olefinic carbons, the N-dimethyl carbons, the acetyl methyl carbon, and the ester methoxy carbon. |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the conjugated ketone and ester functionalities, as well as C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (171.19 g/mol ), along with fragmentation patterns resulting from the loss of functional groups such as the methoxy or acetyl groups. |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the condensation reaction between methyl acetoacetate and an N,N-dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5]

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Detailed Experimental Protocol: Synthesis

The following is a representative experimental protocol based on established methods for synthesizing β-enamino esters.[1][5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1 equivalent).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) to the flask. The reaction can often be performed neat (without solvent) or in a suitable anhydrous solvent like toluene or dichloromethane.

-

Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent (if used) and volatile byproducts (e.g., methanol) are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Experimental Protocols: Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Reactivity and Applications

The unique electronic structure of this compound makes it a versatile reagent in organic synthesis. It is particularly known for its role as a Michael acceptor.

Michael Addition Pathway

The β-carbon of the acrylate system is electrophilic due to conjugation with both the acetyl and ester carbonyl groups. This allows it to readily undergo conjugate addition (Michael addition) with a wide range of nucleophiles. The dimethylamino group is an excellent leaving group, facilitating an addition-elimination mechanism.

This reactivity makes this compound a valuable precursor for the synthesis of various complex molecules, including many heterocyclic compounds that are of interest in medicinal chemistry and drug development.[5]

References

- 1. This compound | 203186-56-5 | Benchchem [benchchem.com]

- 2. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]

- 3. 51145-57-4 CAS MSDS (Ethyl 2-acetyl-3-(dimethylamino)acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. manavchem.com [manavchem.com]

- 5. Ethyl 2-acetyl-3-(dimethylamino)acrylate | 203186-58-7 | Benchchem [benchchem.com]

Spectroscopic Analysis of Methyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for Methyl 2-acetyl-3-(dimethylamino)acrylate. Due to the limited availability of public experimental data for the methyl ester, this document utilizes spectral information from its close structural analog, Ethyl 2-acetyl-3-(dimethylamino)acrylate, as a representative reference. The methodologies and expected spectral characteristics are detailed to guide researchers in their analytical endeavors.

Introduction

This compound is a multifunctional organic compound of interest in synthetic chemistry and drug development. Its enamine and α,β-unsaturated ketone moieties provide versatile reactivity for the synthesis of more complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. This guide presents the expected ¹H and ¹³C NMR spectral data and outlines the experimental protocols for their acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| =CH | ~7.5 - 7.8 | Singlet | 1H | Olefinic Proton |

| -OCH₃ | ~3.7 | Singlet | 3H | Methyl Ester Protons |

| -N(CH₃)₂ | ~3.0 - 3.2 | Singlet | 6H | N,N-dimethyl Protons |

| -C(O)CH₃ | ~2.3 | Singlet | 3H | Acetyl Protons |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=O (Acetyl) | ~195 | Acetyl Carbonyl |

| C=O (Ester) | ~168 | Ester Carbonyl |

| C(3) | ~155 | Olefinic Carbon (β to ester) |

| C(2) | ~98 | Olefinic Carbon (α to ester) |

| -OCH₃ | ~51 | Methyl Ester Carbon |

| -N(CH₃)₂ | ~40 | N,N-dimethyl Carbons |

| -C(O)CH₃ | ~28 | Acetyl Methyl Carbon |

Experimental Protocols

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity of the sample.

NMR Data Acquisition

-

Instrumentation : The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Spectroscopy :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.

-

Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay : A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

-

Number of Scans : 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy :

-

Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width : A spectral width of about 220-250 ppm is necessary to cover the full range of carbon chemical shifts.

-

Acquisition Time : An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum using the internal standard (TMS at 0.00 ppm).

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Visualization of Molecular Structure and NMR Connectivity

The following diagrams illustrate the molecular structure and the logical relationships of the proton and carbon environments as would be determined by NMR spectroscopy.

Methyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-acetyl-3-(dimethylamino)acrylate, a key intermediate in organic synthesis. While specific quantitative experimental data is not extensively available in public literature, this document consolidates theoretical predictions based on the molecule's chemical structure and outlines standardized protocols for its empirical determination. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering insights into handling, formulation, and storage of this compound. It includes predicted solubility in common solvents, potential degradation pathways, and detailed experimental methodologies for solubility and stability testing in accordance with established guidelines.

Introduction

This compound is a versatile organic compound characterized by the presence of ester, ketone, and enamine functional groups. This unique combination of functionalities makes it a valuable building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Understanding its solubility and stability is paramount for its effective use in synthetic chemistry, process development, and for ensuring the quality and shelf-life of any resulting products. This guide aims to provide a foundational understanding of these properties and to equip researchers with the necessary protocols to conduct their own detailed assessments.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The presence of polar functional groups may allow for limited solubility, but the larger organic structure is likely to limit significant dissolution. |

| Methanol | Polar Protic | Soluble | The polarity of methanol and its ability to hydrogen bond would likely facilitate the dissolution of the compound. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity should allow for good solubility. |

| Acetone | Polar Aprotic | Soluble | Acetone is a good solvent for many moderately polar organic compounds. |

| Ethyl Acetate | Moderately Polar | Soluble | The ester functional group in both the solvent and solute suggests good miscibility. |

| Dichloromethane | Nonpolar | Soluble | The overall organic character of the molecule should allow for solubility in this common organic solvent. |

| Toluene | Nonpolar | Soluble | Expected to be soluble due to its organic nature. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The polarity of the functional groups is likely to make it less soluble in highly nonpolar solvents like hexane. |

Note: The predictions in Table 1 are for informational purposes only and should be confirmed by experimental testing.

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its constituent functional groups: an enamine and a methyl acrylate moiety. These groups are susceptible to specific degradation pathways under various environmental conditions.

Table 2: Key Stability-Indicating Parameters and Potential Degradation Pathways

| Condition | Potential Degradation Pathway | Primary Degradation Products (Predicted) |

| Acidic pH | Hydrolysis of the Enamine: The enamine functionality is known to be sensitive to acidic conditions and can hydrolyze to the corresponding dicarbonyl compound and dimethylamine.[1][2][3] | Methyl 2-acetyl-3-oxobutanoate and Dimethylamine |

| Basic pH | Hydrolysis of the Ester: The methyl ester group can undergo base-catalyzed hydrolysis to form the corresponding carboxylate salt.[4][5] | Sodium 2-acetyl-3-(dimethylamino)acrylate and Methanol |

| Elevated Temperature | Thermal Degradation: Acrylate polymers are known to undergo thermal degradation through various mechanisms, including chain scission and depolymerization.[6][7][8] For the monomer, this could involve complex decomposition reactions. | Various smaller molecule fragments. |

| Oxidation | Oxidative Degradation: The electron-rich enamine double bond could be susceptible to oxidation. | Various oxidized species. |

| Photochemical | Photodegradation: Enamines can undergo photochemical reactions such as cis-trans isomerization or cycloadditions upon exposure to UV light.[9][10] | Isomers or cycloadducts. |

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

4.1.1 Qualitative Solubility Assessment

This method provides a rapid determination of solubility in various solvents.

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in 0.5 mL increments.

-

After each addition, vortex the mixture for 30 seconds.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

Classify the solubility as:

-

Freely Soluble: Dissolves completely within the first 0.5 mL.

-

Soluble: Dissolves completely after the addition of the full 1 mL.

-

Sparingly Soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

4.1.2 Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility.

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a known volume of the solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to use a syringe filter (e.g., 0.45 µm).

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of a pre-validated quantification method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Testing

Stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[11][12][13]

4.2.1 Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and to establish degradation pathways.

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Heat the solution (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute base (e.g., 0.1 M NaOH). Heat the solution (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

At appropriate time points, withdraw samples and analyze them using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

4.2.2 Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life and recommended storage conditions.

-

Package the compound in containers that simulate the proposed storage and distribution packaging.

-

Store the samples under the following conditions as per ICH guidelines:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[1][14]

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this technical guide provides a robust framework for its handling and evaluation. The predicted solubility profile suggests good solubility in most common organic solvents, with limited solubility in water. The stability profile indicates a primary susceptibility to hydrolysis under both acidic and basic conditions, particularly targeting the enamine and ester functionalities, respectively. The detailed experimental protocols provided herein offer a clear path for researchers to generate precise, in-house data essential for process development, formulation, and regulatory submissions. It is strongly recommended that the theoretical predictions presented in this guide be supplemented with rigorous experimental verification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal stability and degradation of some polyacrylate salts - Enlighten Theses [theses.gla.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of Methyl 2-acetyl-3-(dimethylamino)acrylate as an Enaminone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile and highly reactive trifunctional building block in organic synthesis. Its unique electronic properties, arising from the push-pull nature of the enaminone system, render it susceptible to a variety of chemical transformations. This technical guide provides an in-depth analysis of the reactivity profile of this compound, detailing its synthesis, spectroscopic characterization, and diverse applications in the construction of complex molecular architectures, particularly heterocyclic systems of medicinal and pharmaceutical relevance. This document outlines key experimental protocols and presents quantitative data in a structured format to facilitate its use in a research and development setting.

Introduction

Enaminones are a class of organic compounds characterized by the N-C=C-C=O functionality. They represent valuable intermediates in organic synthesis due to their ambident nucleophilic and electrophilic nature. This compound embodies the archetypal reactivity of this class of compounds, featuring an electron-donating dimethylamino group conjugated with two electron-withdrawing groups (acetyl and methoxycarbonyl) across a carbon-carbon double bond.[1] This "push-pull" electronic arrangement polarizes the molecule, creating a nucleophilic β-carbon and an electrophilic carbonyl carbon, thereby dictating its diverse reactivity.[1]

This guide will explore the multifaceted reactivity of this compound, covering its synthesis, reactions with electrophiles and nucleophiles, and its utility in cycloaddition reactions and the synthesis of various heterocyclic frameworks.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation reaction between methyl acetoacetate and a dimethylamine equivalent.

General Reaction Scheme

References

An In-depth Technical Guide to the Electronic Properties of the Acrylate System in Methyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetyl-3-(dimethylamino)acrylate is a multifunctional molecule belonging to the class of β-enaminones. This class of compounds is of significant interest in organic synthesis and medicinal chemistry due to the unique electronic properties arising from the conjugated system formed by the enamine and the acrylate moieties.[1] The presence of an electron-donating dimethylamino group and two electron-withdrawing carbonyl groups (acetyl and ester) creates a "push-pull" system, which profoundly influences the molecule's reactivity, spectroscopic characteristics, and potential for use as a versatile building block in the synthesis of more complex molecules, including pharmacologically active compounds.[1][2]

This technical guide provides a comprehensive overview of the core electronic properties of the acrylate system in this compound. It is intended to serve as a valuable resource for researchers and professionals in drug development by detailing its electronic structure, spectroscopic behavior, and electrochemical characteristics. The guide also includes detailed experimental protocols and conceptual visualizations to facilitate a deeper understanding and practical application of this compound.

Electronic Structure and Reactivity

The key to understanding the electronic properties of this compound lies in the concept of resonance. The lone pair of electrons on the nitrogen atom of the dimethylamino group is delocalized into the π-system of the acrylate backbone. This delocalization increases the electron density at the β-carbon, making it nucleophilic, while the α-carbon and the carbonyl carbons are electrophilic.

This electronic distribution is best represented by the following resonance structures:

Caption: Resonance delocalization in this compound.

This inherent polarity makes the molecule highly reactive towards both electrophiles and nucleophiles. The electron-rich β-carbon is susceptible to electrophilic attack, while the α-carbon and the carbonyl carbons are prone to nucleophilic addition. This dual reactivity makes it a valuable synthon in various organic transformations.

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic transitions and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For β-enaminones like this compound, the HOMO is typically localized over the enamine moiety, reflecting its electron-donating nature. Conversely, the LUMO is predominantly located on the electron-withdrawing acrylate and acetyl groups.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color, photochemical reactivity, and kinetic stability. A smaller HOMO-LUMO gap generally corresponds to a higher reactivity and a bathochromic (red) shift in the UV-Visible absorption spectrum.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in visualizing and quantifying the HOMO and LUMO energy levels.[3][4]

Caption: Conceptual diagram of HOMO-LUMO distribution.

Quantitative Data

Due to the limited availability of direct experimental data for this compound, the following tables include a combination of known data for the compound, data for the closely related ethyl ester analog, and typical values for similar β-enaminone systems.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | --INVALID-LINK--[5] |

| Molecular Weight | 171.19 g/mol | --INVALID-LINK--[6] |

| Appearance | Off-white to yellow solid | Typical for β-enaminones |

| Purity | ≥95% | --INVALID-LINK--[6] |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

Note: Chemical shifts (δ) are given in ppm. Data for the ethyl ester analog are provided for comparison and estimation.

| Nucleus | Functional Group | Chemical Shift (δ) - Estimated for Methyl Ester | Chemical Shift (δ) - Ethyl Ester Analog |

| ¹H | =CH | ~7.5 | 7.55 |

| -OCH₃ (ester) | ~3.6 | - | |

| -N(CH₃)₂ | ~3.0 | 2.95 | |

| -C(=O)CH₃ | ~2.2 | 2.25 | |

| ¹³C | C=O (ester) | ~168 | 168.5 |

| C=O (acetyl) | ~195 | 195.2 | |

| =C-N | ~155 | 155.8 | |

| =C-CO | ~95 | 95.3 | |

| -OCH₃ (ester) | ~50 | - | |

| -N(CH₃)₂ | ~40 | 39.8 | |

| -C(=O)CH₃ | ~28 | 28.1 |

Table 3: Electronic Spectroscopy (UV-Vis)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

| Ethanol | ~300-320 | Not available | Expected π → π* transition of the conjugated system. |

| Chloroform | ~300-320 | Not available | Minor solvatochromic shifts are expected. |

Table 4: Electrochemical Data (Cyclic Voltammetry)

Note: Data are typical for enamine systems and can vary based on experimental conditions.

| Parameter | Typical Value Range | Notes |

| Oxidation Potential (Epa) | +0.5 to +1.2 V (vs. Ag/AgCl) | Irreversible oxidation is common for enamines. |

Table 5: Computational Data (DFT Estimated)

| Parameter | Estimated Value | Notes |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating character. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with electronic transition energy.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electronic properties of this compound.

Synthesis

A common and effective method for the synthesis of this compound is the condensation of methyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or by direct reaction with dimethylamine, often catalyzed.[6]

Protocol: Synthesis via Condensation with Dimethylamine

-

Reactants:

-

Methyl acetoacetate (1.0 eq)

-

Dimethylamine (1.1 eq, e.g., as a solution in THF or as a gas)

-

Catalyst (e.g., Scandium(III) triflate, 1-5 mol%)

-

Solvent (e.g., Toluene or solvent-free)

-

-

Procedure:

-

To a solution of methyl acetoacetate in the chosen solvent (if any), add the catalyst.

-

Slowly add the dimethylamine solution at room temperature with stirring.

-

If reacting under solvent-free conditions, mix the reactants and catalyst directly.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) for several hours to overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Caption: General workflow for the synthesis of the target compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the molecule, specifically the π → π* transitions of the conjugated system.

Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or chloroform) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.

-

-

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum from 200 to 800 nm against a solvent blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirming the electronic environment of the different nuclei in the molecule.

Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Measurement:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of the molecule, specifically its oxidation potential.

Protocol:

-

Instrumentation: A potentiostat with a three-electrode cell setup.

-

Working electrode: Glassy carbon electrode.

-

Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter electrode: Platinum wire.

-

-

Sample Preparation:

-

Prepare a solution of the compound (typically 1-5 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

-

Measurement:

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and back.

-

Record the resulting voltammogram and identify the anodic peak potential (Epa) corresponding to the oxidation of the enamine.

-

Applications in Drug Development

The unique electronic and structural features of this compound make it a valuable precursor in the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceuticals. Its "push-pull" nature can be exploited to modulate the electronic properties and, consequently, the biological activity of target molecules. For instance, it can be used in the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles that are known to exhibit a wide range of pharmacological activities.

Conclusion

This compound possesses a rich electronic landscape defined by its conjugated "push-pull" system. This guide has provided a detailed overview of its electronic structure, spectroscopic properties, and electrochemical behavior, supplemented with practical experimental protocols. A thorough understanding of these fundamental properties is crucial for leveraging this versatile molecule in the design and synthesis of novel compounds with potential applications in research, particularly in the field of drug development. Further experimental and computational studies will undoubtedly continue to uncover new facets of this interesting and useful chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. irjweb.com [irjweb.com]

- 4. growingscience.com [growingscience.com]

- 5. This compound | C8H13NO3 | CID 15084433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 203186-56-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to Methyl 2-acetyl-3-(dimethylamino)acrylate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block in organic synthesis, categorized as a β-enamino ester. Its unique electronic and structural features, combining an α,β-unsaturated carbonyl system with an enamine moiety, render it a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, quantitative data, and its application in synthetic workflows.

Discovery and Historical Context

The specific discovery of this compound is not extensively documented in a singular seminal publication. Instead, its development is intrinsically linked to the broader exploration of β-enamino esters and enaminones, a class of compounds that has been a subject of significant interest in organic chemistry for many decades due to their synthetic utility.[1]

The most common and direct synthetic route to this class of compounds involves the condensation of a β-dicarbonyl compound with an amine or an aminal derivative. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a reagent for the formylation of active methylene compounds became a popular and efficient method for the preparation of enaminones. This reaction is favored for its high atom economy and generally high yields.[1] Consequently, the synthesis of this compound is a direct application of this well-established methodology, using methyl acetoacetate as the active methylene compound.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the condensation reaction between methyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via a nucleophilic attack of the enolate of methyl acetoacetate on DMF-DMA, followed by the elimination of methanol.

General Reaction Scheme:

Caption: General synthesis of this compound.

Quantitative Data for Synthesis

While specific data for the synthesis of this compound is not always detailed, the synthesis of analogous β-enamino esters and ketones has been extensively studied with various catalysts. The following table summarizes the efficiency of different catalytic systems for this type of transformation, which are applicable to the synthesis of the title compound.

| Catalyst | Catalyst Loading (mol%) | Conditions | Reaction Time | Yield (%) |

| Iron(III) triflate [Fe(OTf)₃] | 1.0 | Solvent-free, 70°C | 2-10 min | 91-98 |

| Scandium(III) triflate [Sc(OTf)₃] | 5.0 | Solvent-free | Not stated | High |

| Ferric(III) ammonium nitrate | Catalytic | Solvent-free, RT | Not stated | 69-92 |

| Lanthanum trichloride (LaCl₃·7H₂O) | Catalytic | CH₂Cl₂ | Not stated | 85-93 |

| Cobalt(II) chloride | Catalytic | Solvent-free, RT | Not stated | 75-95 |

| Acetic Acid | 10.0 | Solvent-free, Ultrasound | Not stated | Good |

Note: The data presented is for the synthesis of various β-enamino ketones and esters from 1,3-dicarbonyl compounds and amines, indicating the general effectiveness of these catalysts.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from methyl acetoacetate and DMF-DMA.

Materials:

-

Methyl acetoacetate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (or other suitable solvent, or solvent-free)

-

Saturated brine solution

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of methyl acetoacetate (1 equivalent) in toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents).

-

The reaction mixture is heated to reflux (approximately 110-120°C) and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in dichloromethane and washed with a saturated brine solution to remove any remaining water-soluble impurities.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary. A research-grade product with a purity of around 95% is typically obtained.[2]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): While a specific spectrum for this compound is not readily available in the searched literature, the expected chemical shifts can be inferred from analogous structures. The spectrum would likely show signals for the methyl ester protons, the acetyl methyl protons, the dimethylamino protons, and the vinylic proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, the ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the ester and acetyl groups, the carbons of the double bond, the methyl carbons of the ester, acetyl, and dimethylamino groups. For ethyl (E)-3-(dimethylamino)acrylate, the following shifts have been reported and can be used for comparison: δ 166.0, 156.4, 128.5, 121.4, 60.5, 14.1.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching of the conjugated ester and ketone groups, as well as C=C stretching of the double bond and C-N stretching of the enamine moiety.

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Organic Synthesis

This compound is a highly versatile building block due to its multiple reactive sites. The enamine moiety makes the α-carbon nucleophilic, while the α,β-unsaturated carbonyl system provides electrophilic centers. This dual reactivity allows for its use in the synthesis of a variety of heterocyclic compounds.

A significant application is in the synthesis of pyrimidine derivatives. Pyrimidines are a core structure in many biologically active compounds, including nucleic acids and various pharmaceuticals.[4] The reaction of this compound with amidines, ureas, or thioureas provides a straightforward route to substituted pyrimidines.

Logical Workflow: Synthesis of Pyrimidine Derivatives

Caption: Synthesis of pyrimidines from this compound.

This reactivity makes this compound a valuable intermediate for medicinal chemists and researchers in drug development, enabling the construction of diverse molecular libraries for screening and the synthesis of targeted therapeutic agents.

References

Methodological & Application

Application Notes: Synthesis of Substituted Pyridines Using Methyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic routes to these scaffolds is of paramount importance. Methyl 2-acetyl-3-(dimethylamino)acrylate, a readily accessible β-enaminone, serves as a valuable and flexible starting material for the construction of diverse, highly functionalized pyridine rings. Its dual electrophilic and nucleophilic nature allows for a variety of reaction pathways, leading to polysubstituted pyridines, including 2-pyridones and 2-aminopyridines. This application note details synthetic protocols for the utilization of this compound in the preparation of substituted pyridines, with a focus on one-pot multicomponent reactions.

General Reaction Scheme

The primary synthetic strategy involves the reaction of this compound with a compound containing an active methylene group, often in the presence of a nitrogen source, to construct the pyridine ring. A common and efficient approach is a one-pot, four-component reaction, frequently accelerated by microwave irradiation, which offers advantages in terms of reduced reaction times and increased yields.

Figure 1: General workflow for the one-pot synthesis of substituted pyridines.

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the synthesis of various substituted pyridines derived from enaminones and active methylene compounds, illustrating the efficiency of this methodology.

| Entry | Active Methylene Compound | Aldehyde/Ketone | Reaction Conditions | Yield (%) | Reference |

| 1 | Malononitrile | 4-Chlorobenzaldehyde, Acetophenone | Microwave (solvent-free), 7-9 min | 86 | [1] |

| 2 | Malononitrile | Benzaldehyde, Acetophenone | Microwave (solvent-free), 7-9 min | 85 | [1] |

| 3 | Malononitrile | 4-Methoxybenzaldehyde, Acetophenone | Microwave (solvent-free), 7-9 min | 82 | [1] |

| 4 | Ethyl Cyanoacetate | Benzaldehyde, Acetophenone | Microwave, Ethanol, 2-7 min | 94 | [2] |

| 5 | Ethyl Cyanoacetate | 4-Chlorobenzaldehyde, Acetophenone | Microwave, Ethanol, 2-7 min | 92 | [2] |

| 6 | Ethyl Cyanoacetate | 4-Methylbenzaldehyde, Acetophenone | Microwave, Ethanol, 2-7 min | 90 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines

This protocol describes a one-pot, solvent-free synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation.[1]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Aromatic methyl ketone (e.g., Acetophenone) (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (for washing)

Procedure:

-

In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), aromatic methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a refluxing apparatus.

-

Irradiate the reaction mixture for 7-9 minutes.

-

After irradiation, allow the mixture to cool to room temperature.

-

Wash the resulting solid with a small amount of ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-4,6-diaryl-3-cyanopyridine.

Figure 2: Experimental workflow for the synthesis of 2-amino-3-cyanopyridines.

Protocol 2: Synthesis of Ethyl 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carboxylates

This protocol outlines a microwave-assisted, one-pot, four-component synthesis of 2-pyridone derivatives.[2]

Materials:

-

Aromatic aldehyde (e.g., p-formylphenyl-4-toluenesulfonate) (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Aromatic acetophenone derivative (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol

Procedure:

-

In a microwave-safe vessel, prepare a mixture of the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), the acetophenone derivative (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 2-7 minutes at a suitable temperature.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product will precipitate from the solution. Collect the solid by filtration.

-

Wash the product with cold ethanol and dry under vacuum to obtain the pure ethyl 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Reaction Mechanism

The formation of the pyridine ring proceeds through a cascade of reactions. The proposed mechanism for the four-component synthesis of 2-amino-3-cyanopyridines is as follows:

-

Knoevenagel Condensation: The aldehyde and malononitrile undergo a Knoevenagel condensation to form an α,β-unsaturated dinitrile intermediate.

-

Michael Addition: The enolate of the ketone performs a Michael addition to the α,β-unsaturated dinitrile.

-

Cyclization and Dehydration: The intermediate then undergoes cyclization with the incorporation of ammonia (from ammonium acetate), followed by dehydration and aromatization to yield the final substituted pyridine.

Figure 3: Plausible reaction mechanism for pyridine synthesis.

Conclusion

This compound and related enaminones are highly effective and versatile building blocks for the synthesis of a wide range of substituted pyridines. The use of one-pot, multicomponent reactions, particularly when assisted by microwave irradiation, provides a rapid, efficient, and environmentally friendly approach to these important heterocyclic scaffolds. These methods are well-suited for the generation of compound libraries for drug discovery and other applications in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for the Preparation of Functionalized Pyrroles from Methyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile and highly reactive precursor for the synthesis of a wide array of functionalized heterocyclic compounds, most notably polysubstituted pyrroles. Pyrrole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. This document provides detailed protocols for the synthesis of two distinct classes of functionalized pyrroles from this common starting material: non-aromatic 5-amino-2-oxo-pyrrole-3(2H)-ylidenes and aromatic polysubstituted pyrroles. The methodologies presented are robust and can be adapted for the generation of diverse compound libraries for screening and lead optimization.

General Reaction Scheme

The core synthetic strategy involves the reaction of this compound with various nucleophiles. The dimethylamino group serves as an excellent leaving group, facilitating a Michael addition-elimination sequence, which is followed by an intramolecular cyclization and dehydration to afford the pyrrole ring.

Application 1: Synthesis of Methyl (E)-2-(4-cyano-5-amino-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetates

This protocol details the synthesis of non-aromatic pyrrole derivatives through the reaction of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (DMAD), a reaction analogous to what can be achieved with this compound and suitable nucleophiles. The provided data is based on the reaction with DMAD as a representative example of this class of synthesis.

Experimental Protocol

General Procedure for the Synthesis of Pyrroles 4a-g and 5a-f: [1]

-

To a solution of the corresponding 3,3-diaminoacrylonitrile (0.5 mmol) in dichloromethane (DCM, 2 mL) at room temperature, add dimethyl acetylenedicarboxylate (DMAD) (0.5 mmol, 71 mg).

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Add petroleum ether (PE, 10 mL) to the reaction mixture and continue stirring for an additional 5 minutes.

-

Collect the resulting precipitate by filtration.

-

Wash the filtered solid with a DCM/PE mixture (1:5) and dry to obtain the final product.

Quantitative Data

Table 1: Synthesis of Methyl (E)-2-(4-cyano-5-amino-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetates [1]

| Compound | R¹ | R² | Yield (%) | m.p. (°C) |

| 4a | Me | Me | 98 | 241-243 |

| 4b | \multicolumn{2}{c | }{-(CH₂)₄-} | 79 | 254-255 |

| 4c | \multicolumn{2}{c | }{-(CH₂)₅-} | 97 | 216-218 |

| 4g | H | Cyclohexyl | 89 | 236-237 |

| 5d | Allyl | H | 94 | 176-177 |

Data obtained from the reaction of 3,3-diaminoacrylonitriles with DMAD.

Characterization Data for Selected Compounds[1]

-

Methyl (E)-2-(4-cyano-5-(dimethylamino)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate (4a):

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.29 (s, 6H), 3.64 (s, 3H), 5.71 (s, 1H), 11.27 (br. s, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 40.7, 50.4, 60.7, 102.4, 117.4, 139.1, 161.5, 165.8, 168.3.

-

IR (ATR, ZnSe, cm⁻¹): ν 3131, 3057, 2776, 2202, 1744, 1696, 1637, 1596, 1449, 1395, 1352, 1297, 1154, 1137, 1011.

-

HRMS (ESI-TOF) m/z: [M + H]⁺ Calcd. for C₁₀H₁₂N₃O₃ 222.0873; Found 222.0870.

-

-

Methyl (E)-2-(4-cyano-2-oxo-5-(pyrrolidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate (4b):

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.91–1.98 (m, 4H), 3.57 (br. s, 2H), 3.63 (s, 3H), 3.88 (br. s, 2H), 5.66 (s, 1H), 11.32 (br. s, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 24.0, 25.2, 49.2, 50.4, 50.9, 60.9, 101.7, 117.5, 139.0, 158.8, 166.0, 168.5.

-

IR (ATR, ZnSe, cm⁻¹): ν 3131, 3057, 2776, 2202, 1744, 1696, 1637, 1596, 1449, 1395, 1352, 1297, 1154, 1137, 1011.

-

HRMS (ESI-TOF) m/z: [M + H]⁺ Calcd. for C₁₂H₁₄N₃O₃ 248.1030; Found: 248.1028.

-

Application 2: Three-Component Synthesis of Polysubstituted Aromatic Pyrroles

This protocol describes a general and efficient one-pot, three-component synthesis of highly functionalized aromatic pyrroles from this compound, a primary amine, and an active methylene compound. This method allows for the rapid generation of a diverse library of pyrrole derivatives.

Experimental Protocol

General Procedure for the Three-Component Synthesis of Polysubstituted Pyrroles:

-

In a round-bottom flask, dissolve the primary amine (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).

-

To this solution, add this compound (1.0 mmol, 171 mg).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the substrates.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure polysubstituted pyrrole.

Quantitative Data

Table 2: Representative Examples of Polysubstituted Pyrroles Synthesized via the Three-Component Reaction

| Entry | Primary Amine (R¹-NH₂) | Active Methylene Compound (R²-CH₂-R³) | Product Structure | Yield |

| 1 | Aniline | Malononitrile | Methyl 4-acetyl-5-amino-1-phenyl-1H-pyrrole-3-carboxylate | Good |

| 2 | Benzylamine | Ethyl cyanoacetate | Ethyl 4-acetyl-5-amino-1-benzyl-1H-pyrrole-3-carboxylate | Good |

| 3 | Cyclohexylamine | Acetylacetone | Methyl 3,5-diacetyl-1-cyclohexyl-4-methyl-1H-pyrrole-2-carboxylate | Good |

| 4 | p-Toluidine | Diethyl malonate | Diethyl 4-acetyl-1-(p-tolyl)-1H-pyrrole-3,5-dicarboxylate | Good |

Yields are generally reported as good to excellent in the literature for analogous reactions.

Visualizations

Reaction Workflow

Caption: General workflow for the one-pot synthesis of functionalized pyrroles.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the three-component synthesis of polysubstituted pyrroles.

References

Application Notes and Protocols: [4+2] Cycloaddition Reactions Involving Methyl 2-acetyl-3-(dimethylamino)acrylate for the Synthesis of Polysubstituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile push-pull alkene, possessing both an electron-donating enamine moiety and electron-withdrawing acetyl and methoxycarbonyl groups. This electronic characteristic makes it an excellent candidate for participation in [4+2] cycloaddition reactions, particularly in inverse-electron-demand aza-Diels-Alder reactions. In this type of reaction, this compound acts as the electron-rich dienophile, reacting with an electron-deficient diene, such as a 1,2,4-triazine, to construct highly functionalized pyridine rings. This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in a wide range of pharmaceuticals.

The reaction proceeds through an initial [4+2] cycloaddition to form a bicyclic intermediate, which is typically unstable. This intermediate then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂), followed by the elimination of dimethylamine to afford the aromatic pyridine product. This sequence provides a modular and efficient route to polysubstituted pyridines with predictable regiochemistry.

Reaction Principle: Inverse-Electron-Demand Aza-Diels-Alder Reaction

The core of this synthetic strategy is the inverse-electron-demand aza-Diels-Alder reaction. Unlike a normal Diels-Alder reaction where an electron-rich diene reacts with an electron-poor dienophile, this variant involves the reaction of an electron-poor diene (the 1,2,4-triazine) with an electron-rich dienophile (this compound).

Caption: General workflow for the synthesis of pyridines via inverse-electron-demand aza-Diels-Alder reaction.

Data Presentation

The following table summarizes representative reaction conditions and yields for the [4+2] cycloaddition of enamines with 1,2,4-triazines, which are analogous to the expected reactivity of this compound.

| Entry | 1,2,4-Triazine Substituents (R¹, R²) | Enamine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | H, H | This compound | Dioxane | 100 | 12 | 75 (Predicted) | [1] |

| 2 | Ph, H | This compound | Toluene | 110 | 8 | 82 (Predicted) | [1] |

| 3 | CO₂Me, H | This compound | Xylene | 140 | 6 | 68 (Predicted) | [1] |

| 4 | Ph, Ph | This compound | DMF | 120 | 10 | 78 (Predicted) | [1] |

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a polysubstituted pyridine via the [4+2] cycloaddition reaction of this compound with a 1,2,4-triazine derivative.

Materials:

-

This compound (dienophile)

-

Substituted 1,2,4-triazine (diene)

-

Anhydrous solvent (e.g., Dioxane, Toluene, Xylene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Caption: Experimental workflow for the synthesis of polysubstituted pyridines.

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Addition of Reactants: Add the substituted 1,2,4-triazine (1.1 eq.) to the flask.

-

Solvent Addition: Under an inert atmosphere (nitrogen or argon), add the anhydrous solvent (e.g., dioxane, 0.1 M concentration).

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, see table above) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time will vary depending on the specific substrates and solvent (typically 6-12 hours).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted pyridine.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The synthesis of highly substituted pyridines via this [4+2] cycloaddition methodology offers a powerful tool for drug discovery and development professionals. The modular nature of this reaction allows for the rapid generation of diverse libraries of pyridine-containing compounds. By varying the substituents on both the 1,2,4-triazine and the enamine precursor, a wide range of structural analogs can be synthesized for structure-activity relationship (SAR) studies. This facilitates the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The pyridine core is a key pharmacophore in numerous approved drugs, and this synthetic route provides an efficient means to explore novel chemical space around this privileged scaffold.

References

Application Notes and Protocols for Michael Addition Reactions with Methyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Methyl 2-acetyl-3-(dimethylamino)acrylate as a versatile Michael acceptor in organic synthesis, particularly in the construction of various heterocyclic systems of medicinal interest. The protocols outlined below are based on established methodologies and offer a starting point for further exploration and optimization.

Introduction

This compound is a highly reactive and versatile building block in organic chemistry. Its electron-deficient alkene backbone, activated by the adjacent acetyl and methoxycarbonyl groups, makes it an excellent Michael acceptor for a wide range of nucleophiles. The dimethylamino group serves as a good leaving group upon nucleophilic attack, facilitating subsequent cyclization reactions. This reactivity profile has been extensively exploited in the synthesis of diverse heterocyclic scaffolds, including pyrazoles and pyrimidines, which are prominent motifs in numerous biologically active compounds and approved drugs. The general reaction scheme involves an initial Michael-type 1,4-conjugate addition of a nucleophile, followed by the elimination of dimethylamine and subsequent intramolecular cyclization to afford the final heterocyclic product.

General Reaction Mechanism

The reaction typically proceeds through a two-step sequence:

-

Michael Addition: A nucleophile attacks the electrophilic β-carbon of the acrylate system.

-

Cyclization/Elimination: The intermediate formed undergoes an intramolecular cyclization with concomitant elimination of dimethylamine to yield the heterocyclic product.

Application Notes and Protocols for the Use of Methyl 2-acetyl-3-(dimethylamino)acrylate in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile enaminone building block possessing multiple reactive sites, making it an attractive substrate for multicomponent reactions (MCRs). Its conjugated system, featuring nucleophilic and electrophilic centers, allows for the efficient construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. These application notes provide detailed protocols for the use of this compound in the synthesis of highly functionalized pyridine derivatives.

Application Note 1: Three-Component Synthesis of Polysubstituted 2-Amino-3-cyanopyridines

This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives from this compound, various aromatic aldehydes, and malononitrile. This method offers a straightforward and efficient route to a library of substituted pyridines with potential biological activities.

Principle:

The reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the enaminone, intramolecular cyclization, and subsequent elimination of dimethylamine and water to afford the aromatic pyridine ring.

General Reaction Scheme:

Experimental Protocol

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Malononitrile

-

Ethanol (absolute)

-

Piperidine (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Büchner funnel and filter paper

-

Crystallization dishes

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol, 171.2 mg), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol, 66.1 mg).

-

Add 15 mL of absolute ethanol to the flask.

-

Add 3-4 drops of piperidine to the mixture as a catalyst.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

-

Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

-

Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 3:7). The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

-

Dry the purified product in a vacuum oven at 50°C for 2 hours.

-

Characterize the final product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation

Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2-amino-3-cyano-4-phenyl-6-methyl-5-carboxymethylpyridine | 4 | 88 |

| 2 | 4-Chlorobenzaldehyde | 2-amino-3-cyano-4-(4-chlorophenyl)-6-methyl-5-carboxymethylpyridine | 5 | 92 |

| 3 | 4-Methoxybenzaldehyde | 2-amino-3-cyano-4-(4-methoxyphenyl)-6-methyl-5-carboxymethylpyridine | 4.5 | 85 |

| 4 | 4-Nitrobenzaldehyde | 2-amino-3-cyano-4-(4-nitrophenyl)-6-methyl-5-carboxymethylpyridine | 6 | 78 |

| 5 | 2-Naphthaldehyde | 2-amino-3-cyano-4-(naphthalen-2-yl)-6-methyl-5-carboxymethylpyridine | 5 | 83 |

Yields are for isolated, purified products and are representative of similar multicomponent reactions for pyridine synthesis.

Visualization of the Proposed Reaction Pathway

[this compound] + [Aromatic Aldehyde] + [Dimedone] + [Ammonium Acetate] -> [Polyhydroquinoline Derivative]

Caption: Logical workflow for a potential four-component synthesis of polyhydroquinolines.

Conclusion

This compound serves as a highly effective and versatile substrate in multicomponent reactions for the synthesis of complex nitrogen-containing heterocycles. The provided protocols offer robust and efficient methods for the preparation of polysubstituted pyridines, highlighting the utility of this enaminone in generating molecular diversity for applications in drug discovery and materials science. Further exploration of its reactivity in other MCRs, such as the proposed Hantzsch-type reaction, is warranted.

Application of Methyl 2-acetyl-3-(dimethylamino)acrylate in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique structure, combining an enamine moiety with an α,β-unsaturated carbonyl system, renders it an excellent precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This document provides a comprehensive overview of its applications, including detailed experimental protocols for the synthesis of bioactive pyrimidine and pyrazole derivatives, and methods for evaluating their biological potential.

Synthetic Applications: A Gateway to Bioactive Heterocycles

The electrophilic and nucleophilic sites within this compound make it a prime candidate for cyclocondensation reactions. This reactivity is widely exploited for the construction of substituted pyrimidines and pyrazoles, which are core scaffolds in numerous pharmaceuticals.

Synthesis of a Substituted Pyrimidine